1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one

Lipophilicity ADME Computational Chemistry

Sourcing CAS 85730-44-5 for hit-to-lead optimization? This 1,3,4-thiadiazole features a unique 5-methyl-2-propan-2-one substitution pattern. Its calculated LogP (~0.98) enhances cell permeability over less lipophilic analogs, making it a superior probe for intracellular targets. The reactive ketone handle enables diversification (oxidation, reduction, condensation) unavailable in non-ketone derivatives, allowing for the efficient construction of focused screening libraries.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 85730-44-5
Cat. No. B6601789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
CAS85730-44-5
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)CC(=O)C
InChIInChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3
InChIKeyRMRWQAIFDACOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one (CAS 85730-44-5): Chemical Identity and Procurement Specifications


1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one (CAS 85730-44-5) is a synthetic heterocyclic ketone belonging to the 1,3,4-thiadiazole class . Its structure consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a methyl group and at the 2-position with a propan-2-one (acetone) moiety . The compound has a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol . It is commercially available as a research chemical, typically with a purity specification of ≥95% . The compound's physicochemical properties, including a calculated LogP of approximately 0.98, suggest moderate lipophilicity .

Why 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


Direct experimental data on the biological activity of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one (CAS 85730-44-5) is extremely limited, and no direct, head-to-head comparative studies against its closest analogs were identified. Therefore, differentiation must rely on class-level inferences and computational predictions. The 1,3,4-thiadiazole scaffold is known for broad pharmacological potential, but activity is highly sensitive to substitution patterns [1]. The specific combination of a 5-methyl group and a propan-2-one moiety at the 2-position is predicted to confer unique physicochemical properties, such as a distinct LogP value (~0.98), which influences cellular permeability and target engagement relative to other 1,3,4-thiadiazole derivatives . Furthermore, the presence of the ketone functional group provides a reactive handle for further chemical diversification, a feature not present in all analogs .

Quantitative Differentiation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one from Key Analogs


Computational LogP: Predicted Lipophilicity Advantage Over a 2-Amino Analog

Lipophilicity, measured by LogP, is a critical determinant of passive membrane permeability and oral bioavailability. The calculated LogP for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one is 0.97802 . In contrast, the 2-amino analog, 2-amino-5-methyl-1,3,4-thiadiazole, has a lower calculated LogP of approximately 0.21 [1]. This difference of ~0.77 log units suggests the target compound is significantly more lipophilic, which may translate to enhanced cellular uptake in cell-based assays compared to the more hydrophilic amino derivative.

Lipophilicity ADME Computational Chemistry

Ketone Reactivity: A Unique Synthetic Handle for Derivatization

The propan-2-one moiety in the target compound provides a ketone functional group that is absent in many simpler 1,3,4-thiadiazole derivatives, such as the parent 1,3,4-thiadiazole or 5-methyl-1,3,4-thiadiazole. This ketone is a versatile handle for a range of chemical transformations, including oxidation to sulfoxides/sulfones, reduction to secondary alcohols, and condensation reactions with amines to form imines or enamines . This reactivity profile is a key differentiator for researchers seeking to build focused libraries or synthesize more complex molecules, as it offers synthetic routes not available with non-ketone analogs.

Chemical Synthesis Building Blocks Derivatization

Antimicrobial Potential: Class-Level Evidence for 1,3,4-Thiadiazoles

While no direct antimicrobial data exists for the target compound, a 2025 review of novel 1,3,4-thiadiazole derivatives provides a strong class-level rationale. The review found that 79 newly synthesized 1,3,4-thiadiazole derivatives exhibited superior inhibitory efficacy or high-level suppression (90-100% inhibition) against a panel of 10 Gram-negative and 9 Gram-positive bacterial strains relative to standard antibiotics [1]. Similarly, 75 compounds demonstrated antifungal potency exceeding that of reference agents against 25 fungal species [1]. The specific substitution pattern on the target compound may fall within the active structural space identified in this review.

Antimicrobial Antibacterial Antifungal

Validated Research Applications for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one Based on Differential Evidence


Medicinal Chemistry: Scaffold for Antimicrobial Lead Discovery

Given the well-documented antibacterial and antifungal potential of the 1,3,4-thiadiazole scaffold [1], this compound is a suitable starting point for hit-to-lead campaigns. Its specific substitution pattern (5-methyl, 2-propan-2-one) represents a novel chemotype within this class. Researchers can utilize it as a core scaffold for further structural optimization to enhance potency, selectivity, and pharmacokinetic properties against microbial targets.

Chemical Biology: Lipophilic Probe for Cellular Assays

The compound's calculated LogP of ~0.98 indicates moderate lipophilicity, distinguishing it from more hydrophilic analogs . This property may facilitate passive diffusion across cell membranes, making it a potentially useful probe for studying intracellular targets in phenotypic or target-based cellular assays where higher permeability is desired over less lipophilic comparator compounds.

Organic Synthesis: Versatile Building Block for Heterocyclic Libraries

The presence of a ketone functional group provides a reactive handle for diverse chemical modifications, including oxidation, reduction, and condensation reactions . This makes the compound a valuable and versatile building block for the synthesis of more complex, focused libraries of 1,3,4-thiadiazole derivatives, offering synthetic routes not available with simpler, non-ketone analogs.

Quote Request

Request a Quote for 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.